molecular formula C8H13N5SSn B14240543 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole CAS No. 619296-64-9

2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole

Cat. No.: B14240543
CAS No.: 619296-64-9
M. Wt: 330.00 g/mol
InChI Key: WCBDNRRNZJEDRP-UHFFFAOYSA-N
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Description

2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is a chemical compound that features a thiazole ring substituted with a trimethylstannyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiazole precursor with trimethyltin chloride under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.

    Coupling Reactions: The trimethylstannyl group can be used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Trimethyltin Chloride:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylstannyl group.

Scientific Research Applications

2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole involves its interaction with various molecular targets. The thiazole ring can participate in π-π interactions, while the trimethylstannyl group can form bonds with other molecules, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]thiazole: Shares the thiazole ring but differs in the substituents attached to the ring.

    Trimethyltin Chloride: Contains the trimethylstannyl group but lacks the thiazole and tetrazole rings.

Uniqueness

2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is unique due to the combination of the thiazole and tetrazole rings with the trimethylstannyl group, which imparts distinct chemical and physical properties not found in other similar compounds .

Properties

CAS No.

619296-64-9

Molecular Formula

C8H13N5SSn

Molecular Weight

330.00 g/mol

IUPAC Name

trimethyl-[2-(2-methyltetrazol-5-yl)-1,3-thiazol-5-yl]stannane

InChI

InChI=1S/C5H4N5S.3CH3.Sn/c1-10-8-4(7-9-10)5-6-2-3-11-5;;;;/h2H,1H3;3*1H3;

InChI Key

WCBDNRRNZJEDRP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(S2)[Sn](C)(C)C

Origin of Product

United States

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